Phylloerythrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

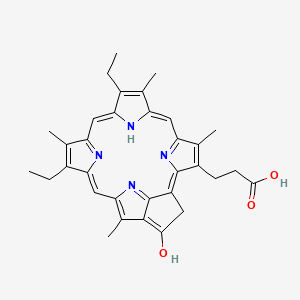

3-(11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h12-14,34,38H,7-11H2,1-6H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBHFGISVAFDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=C4CC(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26359-43-3 | |

| Record name | Phytoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026359433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Biosynthesis Pathway of Phylloerythrin from Chlorophyll: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloerythrin, a porphyrin metabolite derived from chlorophyll, is a potent photosensitizing agent implicated in hepatogenous photosensitization in ruminants. An understanding of its biosynthesis is critical for veterinary medicine, toxicology, and has implications for drug development, particularly in photodynamic therapy. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning with the degradation of chlorophyll in plants and its subsequent microbial transformation in the gut of herbivores. This document details the key enzymatic steps, presents quantitative data for the involved enzymes, outlines experimental protocols for their analysis, and illustrates the pathways and workflows using detailed diagrams.

Introduction to this compound and its Significance

This compound is a red-purple fluorescent pigment that is a metabolic byproduct of chlorophyll digestion in herbivores.[1] Under normal physiological conditions, it is absorbed from the gut, processed by the liver, and excreted in bile.[2][3] However, impaired liver function can lead to its accumulation in the bloodstream and peripheral tissues.[2] Upon exposure to sunlight, this compound becomes activated, triggering a phototoxic reaction that results in severe skin damage, a condition known as secondary or hepatogenous photosensitization.[4] The study of this compound biosynthesis is therefore crucial for diagnosing and managing this veterinary condition. Furthermore, its potent photosensitizing properties are of interest in the field of photodynamic therapy for the development of new therapeutic agents.

The Biosynthesis Pathway: From Chlorophyll to this compound

The formation of this compound is a multi-stage process that begins with the degradation of chlorophyll in plant tissues and is completed by microbial action in the digestive tract of ruminants.

Stage 1: Chlorophyll Degradation in Plants

The initial steps of this pathway occur within senescing plant cells, where chlorophyll is broken down into smaller, less phototoxic molecules. This process is a highly regulated enzymatic cascade.

The primary steps in the plant-based degradation of chlorophyll are:

-

Dephytylation: The phytol tail of chlorophyll is removed by the enzyme chlorophyllase , producing chlorophyllide.[1]

-

Magnesium Removal: The central magnesium ion is removed from chlorophyllide by a Mg-dechelatase , yielding pheophorbide a.[1]

-

Porphyrin Ring Opening: The porphyrin ring of pheophorbide a is cleaved by pheophorbide a oxygenase (PaO) , an iron-sulfur protein, to form a red chlorophyll catabolite (RCC).[4]

-

Reduction: The unstable RCC is then reduced by red chlorophyll catabolite reductase (RCCR) to a primary fluorescent chlorophyll catabolite (pFCC).[5]

dot digraph "Chlorophyll Degradation Pathway in Plants" { graph [fontname="Arial", fontsize=12, label="Figure 1: Chlorophyll Degradation Pathway in Plants", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Chlorophyll [fillcolor="#34A853", fontcolor="#FFFFFF"]; Chlorophyllide [fillcolor="#FBBC05", fontcolor="#202124"]; Pheophorbide_a [fillcolor="#FBBC05", fontcolor="#202124"]; RCC [label="Red Chlorophyll Catabolite (RCC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pFCC [label="Primary Fluorescent Chlorophyll Catabolite (pFCC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Chlorophyll -> Chlorophyllide [label="Chlorophyllase"]; Chlorophyllide -> Pheophorbide_a [label="Mg-dechelatase"]; Pheophorbide_a -> RCC [label="Pheophorbide a Oxygenase (PaO)"]; RCC -> pFCC [label="Red Chlorophyll Catabolite Reductase (RCCR)"]; } Caption: Chlorophyll Degradation Pathway in Plants

Stage 2: Microbial Transformation in the Ruminant Gut

When herbivores consume plant material, the chlorophyll and its degradation products, primarily pheophorbide a and pyropheophorbide a, enter the rumen. Here, a complex consortium of anaerobic gut microbes continues the transformation process. The key microbial-driven step is the conversion of pheophorbide a to this compound.[2][4] The exact enzymatic machinery within the gut microbiota responsible for this conversion is an area of ongoing research, but it is understood to involve the reduction of a vinyl group and other modifications to the pheophorbide a molecule.

dot digraph "Microbial Conversion in the Ruminant Gut" { graph [fontname="Arial", fontsize=12, label="Figure 2: Microbial Conversion in the Ruminant Gut", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

Chlorophyll_Metabolites [label="Chlorophyll & Catabolites\n(from plants)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pheophorbide_a [label="Pheophorbide a", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorption [label="Absorption into bloodstream"];

Chlorophyll_Metabolites -> Pheophorbide_a [label="Rumen Microbiota"]; Pheophorbide_a -> this compound [label="Microbial Enzymes"]; this compound -> Absorption; } Caption: Microbial Conversion in the Ruminant Gut

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis pathway is dependent on the kinetic properties of the enzymes involved. The following tables summarize the available quantitative data for the key enzymes in the plant-based degradation of chlorophyll.

Table 1: Kinetic Properties of Chlorophyllase

| Plant Source | Km | Vmax | Optimal pH | Optimal Temp. (°C) |

| Citrus sinensis | Not specified | Not specified | 8.5 | 50 |

| Wheat | Not specified | Not specified | Not specified | 25-75 |

Table 2: Kinetic Properties of Pheophorbide a Oxygenase (PaO)

| Plant Source | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) |

| Arabidopsis thaliana | 6.0 | Not specified | Not specified | Not specified |

| Canola | Not specified | Not specified | Not specified | Not specified |

Table 3: Kinetic Properties of Red Chlorophyll Catabolite Reductase (RCCR)

| Plant Source | Km (mM) | Vmax | Optimal pH | Optimal Temp. (°C) |

| Barley | 0.6 | Not specified | Not specified | Not specified |

Detailed Experimental Protocols

Chlorophyll Extraction from Plant Material

This protocol describes a standard method for extracting chlorophyll from plant leaves using acetone.

dot digraph "Chlorophyll Extraction Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Chlorophyll Extraction Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

Start [label="Collect Fresh Leaf Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grind [label="Grind with 80% Acetone\nand Quartz Sand"]; Centrifuge1 [label="Centrifuge at 5000 rpm for 5 min"]; CollectSupernatant [label="Collect Supernatant"]; Reextract [label="Re-extract Pellet with 80% Acetone"]; Centrifuge2 [label="Centrifuge Again"]; PoolSupernatants [label="Pool Supernatants"]; Measure [label="Measure Absorbance at\n645 nm and 663 nm", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Grind; Grind -> Centrifuge1; Centrifuge1 -> CollectSupernatant; Centrifuge1 -> Reextract; Reextract -> Centrifuge2; Centrifuge2 -> PoolSupernatants; CollectSupernatant -> PoolSupernatants; PoolSupernatants -> Measure; } Caption: Chlorophyll Extraction Workflow

Materials:

-

Fresh plant leaves

-

80% Acetone (v/v in water), chilled

-

Quartz sand

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Weigh approximately 0.1 g of fresh leaf tissue, cutting it into small pieces.[6]

-

Place the leaf tissue in a chilled mortar with a small amount of quartz sand and 10 mL of cold 80% acetone.[6][7]

-

Grind the tissue thoroughly with the pestle until a homogenous green solution is obtained.[7]

-

Transfer the slurry to a centrifuge tube and centrifuge at 5,000 rpm for 5 minutes.[6]

-

Carefully decant the supernatant into a clean tube.

-

Resuspend the pellet in another 10 mL of 80% acetone and repeat the centrifugation.[6]

-

Combine the supernatants and bring the final volume to a known value with 80% acetone.

-

Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[6]

-

Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

Quantification of Chlorophyll Catabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the various chlorophyll catabolites.

Sample Preparation:

-

Extract pigments from plant tissue using acetone as described in Protocol 4.1.

-

For animal fecal samples, a more rigorous extraction protocol involving homogenization and solvent partitioning is required.

-

Filter the extract through a 0.22 µm syringe filter before injection.[8]

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient of two or more solvents is typically used. A common system involves a gradient of acetonitrile, methanol, and an aqueous buffer.[8]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths (e.g., 320 nm for non-fluorescent catabolites and 410-450 nm for fluorescent compounds). A fluorescence detector can also be used for enhanced sensitivity of fluorescent catabolites.[9][10]

dot digraph "HPLC Analysis Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 4: HPLC Analysis Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#FBBC05"];

Sample [label="Extracted Pigment Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject onto HPLC System"]; Separate [label="Separation on C18 Column\n(Gradient Elution)"]; Detect [label="Detection with PDA and/or\nFluorescence Detector"]; Analyze [label="Chromatogram Analysis and\nPeak Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sample -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Analyze; } Caption: HPLC Analysis Workflow

In Vitro Rumen Fermentation Model

This protocol provides a basic framework for simulating the microbial degradation of chlorophyll in an in vitro rumen fermentation system.

Materials:

-

Rumen fluid collected from a fistulated ruminant.

-

Anaerobic buffer solution.

-

Substrate (e.g., dried and ground plant material containing chlorophyll).

-

Incubator shaker set to 39°C.

-

Gas-tight syringes or a gas production measurement system.

Procedure:

-

Prepare an anaerobic buffer solution and warm it to 39°C.

-

Collect fresh rumen fluid and strain it through several layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout.[11]

-

Mix the rumen fluid with the anaerobic buffer, typically in a 1:2 or 1:4 ratio.[12]

-

Dispense a known amount of the substrate into fermentation vessels.

-

Add the rumen fluid-buffer inoculum to each vessel under a stream of CO2 to maintain anaerobiosis.

-

Seal the vessels and place them in an incubator shaker at 39°C.

-

Monitor gas production over time (e.g., 24-48 hours).

-

At the end of the incubation, collect the fermentation fluid for analysis of chlorophyll catabolites, including this compound, by HPLC.

Quantification of this compound in Plasma

A spectrofluorometric method is commonly used for the quantification of this compound in blood plasma.[13]

Procedure:

-

Collect blood samples in heparinized tubes and centrifuge to separate the plasma.

-

Dilute the plasma sample with a suitable solvent (e.g., a mixture of ethanol and water).

-

Measure the fluorescence emission spectrum of the diluted plasma using a spectrofluorometer.[13]

-

Excite the sample at approximately 422 nm and measure the emission at around 650 nm.[14]

-

Quantify the this compound concentration by comparing the fluorescence intensity to a standard curve prepared with known concentrations of this compound.[13]

The Role of the Gut Microbiome

The transformation of plant-derived chlorophyll catabolites into this compound is a critical step that occurs exclusively through the action of the gut microbiota.[15] While the specific microorganisms and enzymes are not fully elucidated, anaerobic bacteria, including species of Eubacterium and Clostridium, are thought to be involved. These bacteria possess the necessary enzymatic machinery to perform the complex chemical modifications required to convert pheophorbide a into this compound. The study of these microbial pathways is an active area of research, with in vitro fermentation models being a key tool for elucidating the specific microbial players and their metabolic capabilities.

Conclusion

The biosynthesis of this compound from chlorophyll is a complex, multi-step process involving both plant and microbial enzymes. This technical guide has provided a detailed overview of this pathway, including the key enzymatic reactions, quantitative data, and detailed experimental protocols for the analysis of the compounds and enzymes involved. A thorough understanding of this pathway is essential for researchers and professionals in veterinary science, toxicology, and drug development. Further research into the microbial aspects of this pathway will undoubtedly reveal new insights into the intricate interactions between diet, the gut microbiome, and host health.

References

- 1. Systematic HPLC/ESI-High Resolution-qTOF-MS Methodology for Metabolomic Studies in Nonfluorescent Chlorophyll Catabolites Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruminant Liver & Photosensitisation | REID Stockfeeds [reidstockfeeds.com.au]

- 3. Overview of Photosensitization in Animals - Integumentary System - Merck Veterinary Manual [merckvetmanual.com]

- 4. Toxicologic aspects of photosensitization in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Participation of Red Chlorophyll Catabolite Reductase in Chlorophyll Breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. prometheusprotocols.net [prometheusprotocols.net]

- 8. prometheusprotocols.net [prometheusprotocols.net]

- 9. Chlorophyll and Chlorophyll Catabolite Analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Modulation of Rumen Fermentation by Microbiota from the Recombination of Rumen Fluid and Solid Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation | MDPI [mdpi.com]

Microbial Degradation of Chlorophyll to Phylloerythrin: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the microbial degradation of chlorophyll to phylloerythrin, a critical process in the gut of herbivores that has significant implications for animal health, particularly in the context of photosensitization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biochemical pathways, key microbial players, and relevant experimental methodologies. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visualizations of pathways and workflows using the Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

Chlorophyll, the ubiquitous photosynthetic pigment in plants, undergoes extensive transformation upon ingestion by herbivores. In the anaerobic environment of the gastrointestinal tract, gut microbiota play a pivotal role in converting chlorophyll into a series of metabolites. One of the terminal and most significant products of this degradation pathway is this compound, a porphyrin compound. This compound is of particular interest due to its photodynamic properties; its accumulation in the peripheral circulation can lead to hepatogenous photosensitization, a condition causing severe skin lesions in livestock upon exposure to sunlight.[1][2] Understanding the microbial processes governing the conversion of chlorophyll to this compound is therefore crucial for developing strategies to mitigate this and other related animal health issues.

This guide will delineate the known and proposed steps in the microbial degradation of chlorophyll, summarize the quantitative data available, provide detailed experimental protocols for studying this process, and present visual diagrams to illustrate the complex biochemical and experimental workflows.

Biochemical Pathway of Chlorophyll Degradation to this compound

The transformation of chlorophyll to this compound is a multi-step process initiated in the digestive tract of herbivores and mediated by both host and microbial enzymes. The anaerobic conditions of the gut are a critical factor, preventing the cleavage of the tetrapyrrole ring that occurs during chlorophyll degradation in senescing plants.

2.1. Initial Degradation Steps:

Upon ingestion, chlorophyll (both a and b forms) is rapidly subjected to two primary enzymatic reactions:

-

Dephytylation: The phytol tail, a long isoprenoid chain, is cleaved from the chlorophyll molecule. This reaction is catalyzed by chlorophyllases, resulting in the formation of chlorophyllides.

-

Demagnesiumation: The central magnesium ion is removed from the chlorin ring. This step is often facilitated by the acidic conditions of the stomach and can also be enzymatically mediated. The resulting products are pheophytins (if demagnesiumation occurs before dephytylation) or pheophorbides (if dephytylation occurs first).

In the gut of herbivores, the primary initial degradation products found are pheophorbide a and pyropheophorbide a .[3]

2.2. Microbial Conversion to this compound:

The subsequent conversion of pheophorbide a to this compound is an exclusively microbial process that occurs in the anaerobic environment of the rumen and lower gut.[2][3] This transformation involves the reduction of the vinyl group on pyrrole ring A and the saturation of the double bond in the isocyclic ring E of the pheophorbide molecule. While the specific enzymes and microbial species responsible for this hydrogenation have not been definitively elucidated, the overall reaction is a reduction.

The proposed overall pathway is visualized in the diagram below.

Caption: Proposed pathway of chlorophyll a degradation to this compound.

Quantitative Data on Chlorophyll Degradation and this compound Formation

Quantitative data on the microbial conversion of chlorophyll to this compound are crucial for understanding the efficiency of this process and its physiological consequences. The following tables summarize key quantitative findings from relevant studies.

| Parameter | Organism/System | Diet/Substrate | Measurement | Value | Reference |

| Fecal Fluorescence Intensity | Sheep | Pasture | Arbitrary Units | 59,000 | [4][5][6] |

| Sheep | Concentrate | Arbitrary Units | 15,000 | [4][5][6] | |

| Sheep | Concentrate + Concentrated Alfalfa Extract (CAE) | Arbitrary Units | 36,000 | [4][5][6] | |

| This compound Concentration in Serum | Ruminant Livestock (with photosensitive eczema) | Not specified | µM | 0.4 - 2.9 | [3] |

| Healthy Ruminant Livestock | Not specified | µM | < 0.1 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of microbial degradation of chlorophyll to this compound.

4.1. In Vitro Rumen Fermentation for Studying Chlorophyll Degradation

This protocol is adapted from established methods for in vitro rumen fermentation and can be used to assess the microbial conversion of chlorophyll and its derivatives.

Objective: To simulate the anaerobic fermentation of chlorophyll by rumen microbiota and quantify the production of degradation products, including this compound.

Materials:

-

Rumen fluid from a cannulated ruminant (e.g., cow or sheep)

-

Anaerobic buffer solution (e.g., McDougall's buffer)

-

Chlorophyll extract or purified chlorophyll a

-

Incubation vessels (e.g., serum bottles or fermentation tubes)

-

Gas-tight syringes

-

Water bath or incubator at 39°C

-

Centrifuge

-

HPLC-MS/MS or spectrofluorometer for analysis

Procedure:

-

Preparation of Inoculum: Collect fresh rumen fluid from a cannulated animal. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask, maintaining anaerobic conditions as much as possible.

-

Preparation of Fermentation Medium: Prepare an anaerobic buffer solution and maintain it at 39°C under a stream of CO₂.

-

Incubation Setup: In anaerobic conditions (e.g., inside an anaerobic chamber or under a continuous flow of CO₂), dispense the buffer solution into the incubation vessels. Add the chlorophyll substrate to each vessel.

-

Inoculation: Add a defined volume of the strained rumen fluid to each incubation vessel. Seal the vessels with gas-tight stoppers.

-

Incubation: Incubate the vessels at 39°C with gentle shaking for a specified period (e.g., 24-48 hours).

-

Sampling and Analysis: At various time points, collect liquid samples from the incubation vessels. Centrifuge the samples to pellet the microbial cells and feed particles. Analyze the supernatant for chlorophyll degradation products using HPLC-MS/MS or spectrofluorometry.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for in vitro rumen fermentation of chlorophyll.

4.2. Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.

Objective: To accurately measure the concentration of this compound in samples from in vitro fermentation or in vivo studies.

Materials:

-

Biological sample (e.g., fermentation supernatant, plasma, feces)

-

This compound standard

-

Internal standard (e.g., a structurally similar porphyrin not present in the sample)

-

Organic solvents (e.g., acetonitrile, methanol, formic acid)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., plasma, fermentation supernatant): Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. Centrifuge to pellet the precipitated proteins.

-

For solid samples (e.g., feces): Perform a solvent extraction using an appropriate organic solvent mixture.

-

For complex matrices, an optional SPE cleanup step can be used to remove interfering substances.

-

-

HPLC Separation:

-

Inject the prepared sample extract onto a suitable HPLC column (e.g., a C18 column).

-

Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The logical relationship of the key steps in this analytical method is depicted below.

Caption: Logical flow for this compound quantification by HPLC-MS/MS.

Conclusion and Future Directions

The microbial degradation of chlorophyll to this compound in the herbivore gut is a complex and physiologically significant process. While the overall pathway from chlorophyll to initial degradation products like pheophorbide is relatively well-understood, the specific microbial species and enzymatic machinery responsible for the final conversion to this compound remain an active area of research. The experimental protocols outlined in this guide provide a framework for further investigation into these knowledge gaps. Future research should focus on the isolation and characterization of this compound-producing gut bacteria, the identification and characterization of the reductase enzymes involved, and the elucidation of the factors that regulate the efficiency of this microbial transformation. A deeper understanding of this pathway will be instrumental in developing novel strategies to improve animal health and productivity.

References

- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]

- 2. Toxicologic aspects of photosensitization in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential of chlorophyll-rich feed ingredients to improve detection of fecal contamination in the abattoir [repository.rothamsted.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Potential of chlorophyll-rich feed ingredients to improve detection of fecal contamination in the abattoir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Phylloerythrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloerythrin, a porphyrin derived from the microbial degradation of chlorophyll in the digestive tract of herbivores, is a potent photosensitizing agent. While notorious for causing hepatogenous photosensitization in livestock, its inherent photodynamic properties have garnered interest in the field of drug development, particularly for photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed spectroscopic data, experimental protocols for its analysis, and an exploration of its mechanism of action at the cellular and molecular levels. This document aims to serve as a core resource for researchers and scientists investigating this compound and for drug development professionals exploring its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, also known as phytoporphyrin, is a planar, macrocyclic molecule characterized by a porphyrin ring system. Its structure is closely related to chlorophyll, from which it is derived.

Chemical Structure:

Phylloerythrin: A Deep Dive into its Photophysical and Photochemical Properties for Therapeutic Applications

For Immediate Release

This technical whitepaper provides a comprehensive overview of the core photophysical and photochemical properties of phylloerythrin, a potent naturally occurring photosensitizer. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound in photodynamic therapy (PDT) and other light-activated applications.

Introduction

This compound, a metabolite of chlorophyll, is a porphyrin derivative that has garnered significant attention for its potent photosensitizing capabilities.[1] In the context of medicine, particularly in the field of oncology, photosensitizers like this compound are cornerstone molecules for photodynamic therapy. This light-based treatment modality involves the administration of a photosensitizing agent, which, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that induce cellular damage and subsequent cell death in targeted tissues. Understanding the intricate photophysical and photochemical properties of this compound is paramount to optimizing its therapeutic efficacy and developing novel drug delivery strategies.

Photophysical Properties

The interaction of this compound with light is the initial and most critical step in its photosensitizing action. The key photophysical parameters that govern this interaction are summarized below.

Table 1: Summary of Photophysical Properties of this compound

| Property | Value | Solvent/Environment |

| Absorption Maximum (Soret Band) | 418 nm | Dimethylsulfoxide (DMSO)[2] |

| 422 nm | V79 Fibroblast Cells[2] | |

| 422 nm | Plasma[3] | |

| 425 nm | Plasma/Serum[1] | |

| Emission Maxima | 643 nm, 706 nm | Dimethylsulfoxide (DMSO)[2] |

| 650 nm, 712 nm | V79 Fibroblast Cells[2] | |

| 650 nm, 709 nm | Plasma[3] | |

| 650 nm, 711 nm | Plasma/Serum[1] | |

| Fluorescence Quantum Yield (ΦF) | Data not available in the searched literature | - |

| Molar Extinction Coefficient (ε) | Data not available in the searched literature | - |

Photochemical Properties

Upon absorption of light, this compound transitions to an excited state, initiating a series of photochemical events that culminate in the production of cytotoxic species.

Singlet Oxygen Generation

The primary mechanism of this compound's phototoxicity is believed to be the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen.[1] This process, known as a Type II photochemical reaction, is a hallmark of many effective photosensitizers used in PDT.

Table 2: Summary of Photochemical Properties of this compound

| Property | Value/Description |

| Primary Photochemical Product | Singlet Oxygen (¹O₂)[1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Acknowledged as an efficient source of singlet oxygen, but a specific quantum yield value is not available in the searched literature.[1] |

Note: While this compound is recognized as a potent generator of singlet oxygen, a definitive singlet oxygen quantum yield has not been reported in the reviewed scientific literature. Experimental determination of this value is crucial for the quantitative assessment of its PDT efficacy.

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is intrinsically linked to its ability to penetrate target cells and accumulate in specific subcellular compartments. Studies have shown that this compound is taken up by cells, with the uptake process being complete after approximately 10 hours of incubation.[2] The primary mechanism of cellular entry appears to be diffusion-mediated.[2]

Once inside the cell, this compound has been found to localize predominantly in the Golgi apparatus and mitochondria .[2] This specific localization is a critical determinant of the subsequent cell death pathways initiated upon photoactivation.

Experimental Protocols

Determination of Absorption and Emission Spectra

Objective: To determine the characteristic wavelengths at which this compound absorbs and emits light.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethylsulfoxide (DMSO).[2] For cellular measurements, incubate the target cells (e.g., V79 fibroblasts) with a known concentration of this compound (e.g., 0.25 µg/ml) for a sufficient duration to allow for cellular uptake.[2]

-

Instrumentation: Utilize a luminescence spectrometer equipped with a red-sensitive photomultiplier.[2]

-

Data Acquisition:

-

Excitation Spectrum (Absorption): Set the emission wavelength to one of the known emission peaks (e.g., 706 nm in DMSO or 712 nm in cells) and scan a range of excitation wavelengths (e.g., 350-600 nm) to identify the Soret band and Q-bands.[2]

-

Emission Spectrum: Excite the sample at its absorption maximum (e.g., 418 nm in DMSO or 422 nm in cells) and scan a range of emission wavelengths (e.g., 600-800 nm).[2]

-

Cellular Uptake Studies

Objective: To quantify the rate and extent of this compound uptake by cells.

Methodology:

-

Cell Culture: Culture the desired cell line (e.g., V79 fibroblasts) in monolayers.[2]

-

Incubation: Treat the cells with a fixed concentration of this compound (e.g., 0.25 µg/ml).[2]

-

Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 10, 24 hours), wash the cells to remove extracellular this compound.[2]

-

Quantification: Lyse the cells and measure the intracellular concentration of this compound using fluorescence spectroscopy, by comparing the fluorescence intensity to a standard curve of known this compound concentrations.

Subcellular Localization

Objective: To identify the specific organelles where this compound accumulates within the cell.

Methodology:

-

Fluorescence Microscopy:

-

Incubate cells with this compound as described for uptake studies.

-

Utilize organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) as co-stains.

-

Image the cells using a fluorescence microscope with appropriate filter sets for this compound and the organelle trackers. Co-localization of the fluorescence signals will indicate the subcellular distribution of this compound.

-

-

Subcellular Marker Enzyme Inactivation:

-

Treat this compound-loaded cells with light to induce photodynamic damage.[2]

-

Isolate different subcellular fractions (mitochondria, lysosomes, Golgi apparatus, endoplasmic reticulum).

-

Measure the activity of marker enzymes specific to each organelle (e.g., cytochrome-c oxidase for mitochondria, UDP galactosyl transferase for the Golgi apparatus).[2] A decrease in the activity of a specific marker enzyme indicates that this compound is localized and has induced damage within that organelle.[2]

-

Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Signaling Pathway

The localization of this compound in the mitochondria and Golgi apparatus suggests that upon photoactivation, it initiates cell death primarily through the intrinsic apoptotic pathway. The generated singlet oxygen can lead to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.

Caption: this compound-mediated PDT signaling pathway.

Experimental Workflow for Evaluating Photosensitizer Efficacy

The following diagram outlines a typical workflow for the comprehensive evaluation of a photosensitizer like this compound.

Caption: Experimental workflow for photosensitizer evaluation.

Conclusion

This compound exhibits promising photophysical and photochemical properties that position it as a strong candidate for further investigation in photodynamic therapy. Its efficient light absorption in the visible spectrum, coupled with its ability to generate cytotoxic singlet oxygen and localize in key cellular organelles, underscores its therapeutic potential. Further research is warranted to precisely quantify its fluorescence and singlet oxygen quantum yields and to elucidate the detailed molecular signaling cascades it triggers upon photoactivation. Such studies will be instrumental in the rational design of this compound-based therapeutics and their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

Phylloerythrin: A Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloerythrin, a potent photosensitizer derived from the breakdown of chlorophyll, is of significant interest in biomedical research, particularly in the fields of photodynamic therapy and toxicology. Its ability to absorb light and subsequently generate reactive oxygen species makes it a valuable molecule for targeted cell killing, while its role in hepatogenous photosensitization in livestock underscores its toxic potential. A thorough understanding of its photophysical properties, namely its absorption and fluorescence emission characteristics, is paramount for harnessing its therapeutic applications and mitigating its adverse effects. This technical guide provides an in-depth overview of the absorption and fluorescence spectra of this compound, complete with detailed experimental protocols for their measurement.

Spectroscopic Data of this compound

The photophysical properties of this compound are highly dependent on its local environment, such as the solvent or its association with cellular components. The following tables summarize the key absorption and fluorescence characteristics of this compound in various media.

Table 1: Absorption and Fluorescence Spectral Properties of this compound

| Medium | Absorption Maximum (λmax, nm) (Soret Band) | Fluorescence Excitation Maximum (nm) | Fluorescence Emission Maxima (nm) | Reference(s) |

| Dimethyl sulfoxide (DMSO) | 418 | 418 | 643, 706 | [1] |

| V79 Fibroblast Cells | 422 | 422 | 650, 712 | [1] |

| Plasma/Serum (Sheep) | Not specified | 422, 425 | 650, 709, 711 | [2][3] |

| Methanol | Not specified | 425 | 644 | [4] |

Note: The absorption spectrum of this compound is characterized by a strong Soret band in the blue region of the visible spectrum and weaker Q-bands at longer wavelengths.[5] The fluorescence excitation spectrum closely mirrors the absorption spectrum.

Table 2: Molar Absorptivity and Fluorescence Quantum Yield of this compound

| Parameter | Value | Medium | Notes |

| Molar Absorptivity (ε) | Data not available in the reviewed literature. | - | This value is crucial for quantitative analysis and can be determined experimentally using the Beer-Lambert law. A detailed protocol is provided below. |

| Fluorescence Quantum Yield (Φf) | Data not available in the reviewed literature. | - | This parameter quantifies the efficiency of the fluorescence process. It can be determined using a comparative method with a known standard. A detailed protocol is provided below. |

Experimental Protocols

Measurement of this compound Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound standard

-

High-purity solvent (e.g., Dimethyl sulfoxide - DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of DMSO to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 350 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent (DMSO) and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.

-

Sample Measurement: Starting with the lowest concentration, rinse the cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all Concentrations: Repeat step 5 for all the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the Soret band.

-

Create a Beer-Lambert plot by plotting the absorbance at λmax against the corresponding concentrations.

-

Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

-

Measurement of this compound Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield using a comparative method.

Materials:

-

This compound solution (prepared as in the absorption protocol)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., meso-tetraphenylporphyrin (TPP) in DMF, Φf = 0.11).[6]

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., DMSO) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the reference standard in the same solvent with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength to the λmax of the Soret band of this compound (e.g., 418 nm in DMSO). Set the emission scan range (e.g., 600 nm to 800 nm). Set the excitation and emission slit widths (e.g., 3.0 nm).[6]

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Reference Standard Measurement: Record the fluorescence emission spectrum of the reference standard solution.

-

Sample Measurement: Under identical instrument settings, record the fluorescence emission spectrum of the this compound solution.

-

Data Analysis for Quantum Yield (Φf):

-

Integrate the area under the emission curves for both the this compound sample (Isample) and the reference standard (Iref).

-

Measure the absorbance of both solutions at the excitation wavelength (Asample and Aref) using a UV-Vis spectrophotometer.

-

Measure the refractive index of the solvent (η).

-

Calculate the fluorescence quantum yield of this compound (Φf,sample) using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)

Where:

-

Φf,ref is the known quantum yield of the reference standard.

-

Isample and Iref are the integrated fluorescence intensities.

-

Aref and Asample are the absorbances at the excitation wavelength.

-

ηsample and ηref are the refractive indices of the solvents (if different).

-

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for measuring the absorption and fluorescence spectra of this compound.

References

- 1. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of this compound (phytoporphyrin) in plasma or serum and skin from sheep photosensitised after ingestion of Narthecium ossifragum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrofluorometric analysis of this compound (phytoporphyrin) in plasma and tissues from sheep suffering from facial eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodynamic chlorophyll a metabolites, including phytoporphyrin (this compound), in the blood of photosensitive livestock: overview and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Phylloerythrin Formation in the Rumen of Herbivores: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phylloerythrin, a photodynamic porphyrin compound, is a normal metabolic byproduct of chlorophyll degradation by microbes in the rumen of herbivores.[1] Under healthy physiological conditions, it is efficiently cleared by the liver and excreted in bile. However, impaired liver function can lead to its accumulation in the bloodstream, resulting in hepatogenous (or secondary) photosensitization, a severe dermatitis triggered by exposure to sunlight.[1][2] This guide provides a detailed examination of the biochemical pathways of this compound formation, its systemic fate, quantitative data on its accumulation, and detailed experimental protocols for its study. Understanding these mechanisms is critical for developing diagnostic, preventative, and therapeutic strategies to mitigate photosensitization in livestock.

Biochemical Pathway of this compound Formation

The formation of this compound is a direct consequence of the microbial fermentation of ingested plant matter in the rumen.

-

Ingestion of Chlorophyll : Herbivores consume significant quantities of chlorophyll through fresh forage.

-

Microbial Degradation : In the anaerobic environment of the rumen, a complex consortium of bacteria, protozoa, and fungi metabolizes the plant material.[3] During this process, the magnesium atom and phytol tail are cleaved from the chlorophyll molecule.

-

Conversion to this compound : The resulting porphyrin structure is converted by microbial action into this compound, which is a phototoxic metabolite.[4][5] This conversion is a normal part of the digestive process.

References

- 1. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]

- 2. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 3. Ruminant Liver & Photosensitisation | REID Stockfeeds [reidstockfeeds.com.au]

- 4. Hepatogenous Photosensitivity Outbreak after Coccidiosis in Grazing Holstein Steers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thevetgroup.com.au [thevetgroup.com.au]

An In-depth Technical Guide to the Cellular Uptake and Subcellular Localization of Phylloerythrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and subsequent subcellular distribution of phylloerythrin, a potent photosensitizer. The information presented herein is critical for the development of this compound-based therapeutic strategies, particularly in the field of photodynamic therapy (PDT).

Introduction to this compound

This compound is a fluorescent porphyrin compound derived from the bacterial metabolism of chlorophyll in the digestive tract of herbivores.[1] In the context of PDT, a treatment modality that utilizes a photosensitizing agent, light, and oxygen to induce cell death, this compound's phototoxic properties are of significant interest.[2][3] When activated by light, this compound can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can lead to cellular damage and apoptosis or necrosis.[1] Understanding how this molecule enters cells and where it accumulates is paramount for optimizing its therapeutic efficacy and minimizing off-target effects.

Cellular Uptake of this compound

In a typical in vitro study using Chinese hamster lung fibroblast (V79) cells, the cellular uptake of this compound was observed to be nearly complete after approximately 10 hours of incubation.[4] The initial uptake within the first hour of incubation demonstrated an almost linear increase with time.[5]

Subcellular Localization

Once inside the cell, the distribution of this compound is not uniform. Fluorescence microscopy reveals a granular, extranuclear localization pattern, with the photosensitizer dispersed throughout the cytoplasm.[5] More specific investigations using subcellular marker enzymes have pinpointed the primary sites of accumulation to be the Golgi apparatus and mitochondria.[4][5]

This was determined by assessing the activity of marker enzymes for various organelles after photodynamic treatment. The enzymes for the Golgi apparatus (UDP galactosyl transferase) and mitochondria (cytochrome-c oxidase) were significantly inactivated, indicating a high concentration of this compound in these organelles.[4][5] Conversely, marker enzymes for lysosomes (β-N-acetyl-D-glucosaminidase) and the endoplasmic reticulum (NADPH cytochrome-c reductase) were not significantly affected, suggesting minimal localization in these compartments.[4][5] The localization of photosensitizers in mitochondria and the endoplasmic reticulum is known to be a potential trigger for apoptosis.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the spectral properties and cellular interactions of this compound.

Table 1: Spectral Properties of this compound

| Property | In DMSO | In V79 Cells |

| Fluorescence Excitation Maximum (Soret Band) | 418 nm | 422 nm |

| Fluorescence Emission Peaks | 643 nm, 706 nm | 650 nm, 712 nm |

Data sourced from studies on Chinese hamster lung fibroblast (V79) cells.[4][5]

Table 2: Cellular Uptake and Localization Parameters

| Parameter | Value/Observation | Cell Line |

| Incubation Time for Complete Uptake | ~10 hours | V79 |

| Uptake Mechanism | Diffusion-mediated | V79 |

| Primary Subcellular Localization | Golgi apparatus, Mitochondria | V79 |

| Secondary/Minor Localization | Lysosomes, Endoplasmic Reticulum | V79 |

Data based on fluorescence microscopy and subcellular marker enzyme inactivation assays.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of this compound's cellular behavior.

5.1. Cell Culture and this compound Labeling

-

Cell Line: Chinese hamster lung fibroblast (V79) cells are commonly used.

-

Culture Conditions: Cells are cultured in monolayers in appropriate cell culture flasks or plates.

-

This compound Preparation: A stock solution of this compound is prepared in dimethylsulfoxide (DMSO). For experiments, this stock is diluted in the culture medium to the desired final concentration (e.g., 0.25 µg/ml).[4]

-

Labeling: The culture medium is replaced with the this compound-containing medium, and the cells are incubated for the desired duration (e.g., up to 24 hours for uptake studies).[5]

5.2. Fluorescence Spectroscopy

-

Instrumentation: A luminescence spectrometer equipped with a red-sensitive photomultiplier is used.[4]

-

Sample Preparation:

-

For measurements in solution, this compound is diluted in DMSO.

-

For intracellular measurements, V79 cells are incubated with this compound, washed to remove extracellular dye, and then analyzed.

-

-

Data Acquisition:

-

Excitation Spectra: The emission wavelength is fixed (e.g., 650 nm), and the excitation wavelength is scanned to determine the Soret band.

-

Emission Spectra: The excitation wavelength is fixed at the Soret band maximum (e.g., 422 nm in cells), and the emission spectrum is recorded.[5]

-

5.3. Cellular Uptake Assay (Fluorescence Microscopy)

-

Cell Seeding: V79 cells are seeded on coverslips in a petri dish and allowed to attach overnight.

-

Incubation: Cells are incubated with this compound (e.g., 0.25 µg/ml) for various time points at both 37°C and 0°C.[4]

-

Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Fixation: Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Microscopy: The coverslips are mounted on microscope slides, and the intracellular fluorescence of this compound is visualized using a fluorescence microscope with appropriate filter sets.

5.4. Subcellular Localization by Enzyme Inactivation Assay

-

Cell Preparation: V79 cells are incubated with this compound (e.g., 0.25 µg/ml) for a sufficient time to allow uptake (e.g., 18 hours), followed by a 1-hour incubation in a sensitizer-free medium.[5]

-

Photodynamic Treatment: The cells are exposed to blue light at a specified fluence rate (e.g., 9.0 mW/cm²).[4]

-

Cell Lysis: Immediately after light exposure, the cells are harvested and lysed to release their subcellular components.

-

Enzyme Activity Measurement: The activities of the following marker enzymes are measured using established biochemical assays:

-

Data Analysis: The enzyme activities in the treated cells are compared to those in untreated control cells to determine the extent of inactivation.

Visualizations

Experimental Workflow for Subcellular Localization

Caption: Workflow for determining the subcellular localization of this compound.

Cellular Fate of this compound

Caption: Cellular uptake and primary localization sites of this compound.

Signaling Pathways

While the direct signaling pathways initiated by this compound-mediated PDT are a complex area of ongoing research, the localization of the photosensitizer provides clues to the potential mechanisms of cell death. The accumulation in mitochondria, the powerhouse of the cell and a key regulator of apoptosis, is particularly significant. Damage to mitochondrial membranes can lead to the release of cytochrome c, initiating the caspase cascade and programmed cell death. Similarly, stress induced in the Golgi apparatus can also trigger apoptotic pathways. The lack of significant lysosomal localization suggests that lysosomal membrane permeabilization may not be a primary mechanism of cell death in this case.

This guide provides a foundational understanding of the cellular pharmacokinetics of this compound. Further research is warranted to fully elucidate the downstream signaling events following its photoactivation and to leverage this knowledge for the rational design of more effective photodynamic therapies.

References

- 1. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]

- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound. mechanisms for cellular uptake and location, photosensitisation and spectroscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Phylloerythrin-Induced Photosensitization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloerythrin, a porphyrin-derived photosensitizer, is the causative agent of hepatogenous photosensitization, a condition of significant veterinary importance. Upon accumulation in the skin and subsequent exposure to light, this compound initiates a cascade of phototoxic reactions, leading to severe cellular damage. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound-induced photosensitization. It details the formation and metabolism of this compound, its cellular uptake and subcellular localization, the generation of reactive oxygen species, and the ensuing signaling pathways that culminate in cell death. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating photodynamic therapy and related fields.

Introduction

Photosensitization is a process in which a photosensitizing agent, upon absorption of light energy, induces chemical changes in another molecule. In biological systems, this can lead to cellular damage and, in severe cases, tissue necrosis. This compound is a potent endogenous photosensitizer that is a metabolic byproduct of chlorophyll. Under normal physiological conditions, it is efficiently cleared by the liver. However, in cases of hepatic dysfunction, this compound accumulates in the bloodstream and subsequently in the skin.[1][2][3] Exposure to sunlight then triggers a phototoxic cascade, resulting in the clinical signs of photosensitization.[4] Understanding the intricate mechanisms of this process is crucial for developing therapeutic interventions and for harnessing the phototoxic properties of porphyrins in applications such as photodynamic therapy (PDT).

Physicochemical Properties and Formation of this compound

This compound is a dicarboxylic porphyrin that exhibits strong absorption in the visible spectrum, a prerequisite for a photosensitizer. Its lipophilic nature facilitates its diffusion across cellular membranes.[5]

Formation: this compound is derived from the chlorophyll in ingested plant material. In the digestive tract of herbivores, microbial degradation removes the magnesium atom and the phytol tail from chlorophyll, converting it to pheophytin and then to pheophorbide. Further metabolic processes result in the formation of this compound, which is absorbed into the portal circulation.[4][5]

Metabolism and Accumulation: A healthy liver efficiently extracts this compound from the portal blood and excretes it into the bile.[1][6] In cases of liver damage, this excretory pathway is impaired, leading to the accumulation of this compound in the systemic circulation and its deposition in peripheral tissues, particularly the skin.[1][2][3]

Cellular Uptake and Subcellular Localization

Studies have shown that this compound is taken up by cells via a diffusion-mediated pathway.[7][8] Its intracellular distribution is not uniform; it has been found to localize predominantly in the membranes of the Golgi apparatus and mitochondria.[7][9] This specific localization is critical as it places the photosensitizer in close proximity to vital cellular machinery, which become the primary targets of photodamage.

The Core Mechanism: Photodynamic Action and Reactive Oxygen Species (ROS) Generation

The central event in this compound-induced photosensitization is the generation of reactive oxygen species (ROS) upon light activation. This process, known as photodynamic action, can proceed via two main pathways:

-

Type I Reaction: The excited photosensitizer reacts directly with a substrate molecule, transferring an electron or hydrogen atom to form radicals and radical ions. These can then react with molecular oxygen to produce superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Reaction: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[10] It is estimated that one molecule of a phototoxin can produce 10³ to 10⁵ molecules of singlet oxygen before it is degraded.[10]

This compound is known to be an efficient producer of singlet oxygen, making the Type II reaction the predominant mechanism of its phototoxicity.[11] Singlet oxygen is a potent oxidizing agent that can readily react with and damage a wide range of biological molecules, including lipids, proteins, and nucleic acids.[8]

Cellular Consequences of this compound-Induced Oxidative Stress

The ROS generated by photoactivated this compound initiate a cascade of damaging cellular events:

-

Lipid Peroxidation: The double bonds in unsaturated fatty acids within cellular membranes are highly susceptible to attack by singlet oxygen, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity, increases permeability, and can lead to cell lysis.

-

Protein Damage: Amino acid residues in proteins, particularly cysteine, methionine, tryptophan, tyrosine, and histidine, are readily oxidized by ROS. This can lead to enzyme inactivation, disruption of protein structure and function, and the formation of protein aggregates.

-

DNA Damage: While this compound does not intercalate into DNA, the diffusible ROS it generates can cause oxidative damage to DNA bases, particularly guanine, and induce single- and double-strand breaks.

Signaling Pathways of Cell Death

The extensive cellular damage induced by this compound-mediated photosensitization ultimately triggers programmed cell death pathways, primarily apoptosis and necrosis. The specific pathway activated depends on the severity of the photodamage and the cellular context.

Apoptosis

At lower doses of photodamage, apoptosis is often the predominant mode of cell death. Key events in this compound-induced apoptosis include:

-

Mitochondrial Damage: As this compound localizes to mitochondria, these organelles are a primary target. ROS-induced damage to the mitochondrial membranes can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of the apoptotic threshold. Photodamage can lead to the upregulation of pro-apoptotic proteins and the downregulation or inactivation of anti-apoptotic proteins.

-

Calcium Signaling: Oxidative stress can disrupt intracellular calcium homeostasis, leading to an influx of calcium from the extracellular space and its release from intracellular stores like the endoplasmic reticulum. Elevated cytosolic calcium can activate various downstream effectors, including calpains and caspases, that contribute to apoptosis.[12]

Necrosis

At higher doses of photodamage, the cellular damage may be too extensive for the ordered process of apoptosis to proceed, leading to necrosis. Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents into the surrounding tissue, which can trigger an inflammatory response.

Quantitative Data

| Parameter | Value | Reference |

| This compound Spectral Properties (in DMSO) | [7][8] | |

| Excitation Maximum (Soret band) | 418 nm | [7][8] |

| Emission Maxima | 643 nm, 706 nm | [7][8] |

| This compound Spectral Properties (in V79 cells) | [7][8][9] | |

| Excitation Maximum (Soret band) | 422 nm | [7][8][9] |

| Emission Maxima | 650 nm, 712 nm | [7][8][9] |

| Cellular Uptake (V79 cells) | [7][8] | |

| Incubation time for complete uptake | ~10 hours | [7][8] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not definitively reported for this compound. This value is crucial for quantifying the photosensitizing efficiency and can be determined experimentally. |

Experimental Protocols

Protocol for Determining Singlet Oxygen Quantum Yield

Principle: The singlet oxygen quantum yield (ΦΔ) is determined by comparing the rate of photooxidation of a singlet oxygen acceptor in the presence of the sample photosensitizer to that in the presence of a reference photosensitizer with a known ΦΔ. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used acceptor that is bleached upon reaction with singlet oxygen.

Materials:

-

This compound

-

Reference photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in ethanol)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectrophotometer

-

Light source with a narrow bandpass filter corresponding to the absorption maximum of the photosensitizers

-

Cuvettes

-

Solvent (e.g., ethanol or DMSO)

Procedure:

-

Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.

-

Prepare two sets of solutions in cuvettes, one for this compound and one for the reference, each containing a concentration of the photosensitizer that gives a similar absorbance at the irradiation wavelength. Add DPBF to each cuvette at a concentration that gives an absorbance of ~1 at its absorption maximum (~410 nm).

-

Irradiate each solution with the light source for specific time intervals.

-

After each irradiation interval, record the absorbance spectrum of the solution and monitor the decrease in the DPBF absorbance at its maximum.

-

Plot the natural logarithm of the DPBF absorbance versus time for both the this compound and the reference. The slope of this plot is proportional to the rate of DPBF photooxidation.

-

Calculate the singlet oxygen quantum yield of this compound using the following equation: ΦΔ (this compound) = ΦΔ (reference) × [slope (this compound) / slope (reference)] × [F (reference) / F (this compound)] where F is the photophysics correction factor, calculated as 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the irradiation wavelength.

Protocol for Assessing Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[7]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified incubation time.

-

Wash the cells with PBS and replace with fresh medium.

-

Expose the cells to a light source at a specific wavelength and dose. Include dark controls (cells treated with this compound but not exposed to light) and untreated controls.

-

After light exposure, incubate the cells for a further 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol for Distinguishing Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter necrotic and late apoptotic cells with compromised membrane integrity.[13]

Materials:

-

This compound

-

Cell line of interest

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Induce photosensitization in cells as described in the MTT assay protocol.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive (less common)

-

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound-induced photosensitization.

Experimental Workflow

Caption: General experimental workflow for studying this compound photosensitization.

Conclusion

This compound-induced photosensitization is a complex process initiated by the accumulation of this potent photosensitizer in the skin, followed by light activation and the generation of cytotoxic reactive oxygen species. The subsequent oxidative stress leads to widespread cellular damage, culminating in cell death through apoptosis or necrosis. A thorough understanding of these mechanisms is not only vital for managing hepatogenous photosensitization in animals but also provides valuable insights for the development of novel photosensitizers and protocols for photodynamic therapy in human medicine. Further research to precisely quantify the photophysical properties of this compound and to elucidate the intricate details of the downstream signaling pathways will continue to advance this field.

References

- 1. Apoptosis vs Necrosis [cyto.purdue.edu]

- 2. Optical Measurement of Changes in Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 4. stars.library.ucf.edu [stars.library.ucf.edu]

- 5. researchgate.net [researchgate.net]

- 6. biotna.net [biotna.net]

- 7. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]

- 9. researchgate.net [researchgate.net]

- 10. Photosensitisation diseases of animals: Classification and a weight of evidence approach to primary causes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sinobiological.com [sinobiological.com]

- 13. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Phylloerythrin: A Technical Guide to a Natural Porphyrin Photosensitizer for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photodynamic therapy (PDT) represents a promising, minimally invasive therapeutic modality for various malignancies and non-oncological conditions.[1][2] The efficacy of PDT is critically dependent on the photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) in the presence of oxygen.[3][4] Phylloerythrin, a natural porphyrin derived from the metabolic breakdown of chlorophyll in herbivores, has emerged as a potent photosensitizer.[5] It is the primary agent responsible for hepatogenous photosensitization in livestock, a condition where liver damage leads to its accumulation in the skin, causing severe phototoxicity upon exposure to sunlight.[6][7][8] This inherent photodynamic activity positions this compound as a compelling candidate for clinical development in PDT. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, photophysical properties, and preclinical efficacy, along with standardized experimental protocols for its evaluation.

The Photodynamic Mechanism of this compound

The therapeutic effect of this compound in PDT is governed by the interplay of three essential components: the photosensitizer itself, light, and molecular oxygen.[4][9] The process is initiated when this compound absorbs photons from a light source, transitioning from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁). From this state, it can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).[1][10]

The triplet-state this compound can then trigger two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer reacts directly with a substrate molecule, transferring a hydrogen atom or an electron to form radicals. These radicals then react with molecular oxygen to produce ROS such as superoxide anion and hydroxyl radicals.[10]

-

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive and cytotoxic singlet oxygen (¹O₂).[10][11] This is the predominant pathway for most porphyrin-based photosensitizers in PDT.

These generated ROS, particularly singlet oxygen, are highly reactive and have a short lifetime, ensuring that their cytotoxic effects are confined to the illuminated tissue where the photosensitizer has accumulated.[12][13] The ROS indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, leading to vascular shutdown and direct killing of tumor cells through apoptosis and necrosis.[4][14]

References

- 1. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merriam-webster.com [merriam-webster.com]

- 6. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 7. Overview of Photosensitization in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]

- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 9. Photodynamic therapy for cancer: mechanisms, photosensitizers, nanocarriers, and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photosensitisation diseases of animals: Classification and a weight of evidence approach to primary causes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photosensitization induced reactive oxygen species and oxidative damage in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]